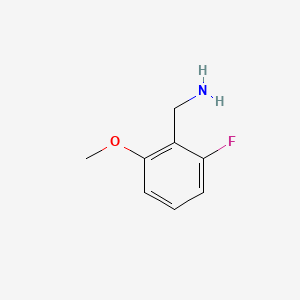

6-Cyclohexyl-4-methyl-2(1H)-pyridone

説明

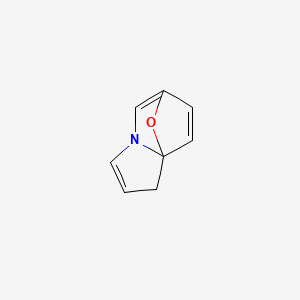

6-Cyclohexyl-4-methyl-2(1H)-pyridone is a compound with the molecular formula C12H17NO . It is related to Ciclopirox, a synthetic antifungal agent .

Molecular Structure Analysis

The molecular structure of 6-Cyclohexyl-4-methyl-2(1H)-pyridone consists of 12 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . Unfortunately, the search results do not provide a detailed structural analysis.科学的研究の応用

Antimycotic Agent

“N-Deshydroxy Ciclopirox” is a topical antimycotic agent . It belongs to the chemical class of hydroxypyridones and is not related to azoles or any other class of antifungal agents . Its antimicrobial profile includes nearly all of the clinically relevant dermatophytes, yeasts, and molds, making it broader than most other antimycotics .

Anticancer Drug Delivery

“N-Deshydroxy Ciclopirox” has been studied for its potential in drug delivery systems . Specifically, it has been investigated for its adsorption effects over carbon nanotube (CNT) as a factor of drug delivery . This research suggests that CNT can be considered as a drug delivery system for the transportation of “N-Deshydroxy Ciclopirox” as an anticancer drug within biological systems .

Antifungal Treatment

“N-Deshydroxy Ciclopirox” has been used in the treatment of various fungal diseases . It has been studied for its use in the treatment of fungus, dermatitis, superficial mycoses, and other conditions caused by pathogenic fungi .

Organic Synthesis

“6-Cyclohexyl-4-methyl-2H-pyran-2-one” has been used in a variety of experiments, ranging from organic synthesis to drug development. It has been studied for its reactivity in chemical synthesis.

Electrochemical Studies

“6-Cyclohexyl-4-methyl-2H-pyran-2-one” has been investigated for its anti-corrosion performance on mild steel in acidic medium. These studies suggest that these derivatives show promising results in protecting steel surfaces.

Electrocatalysis and Multicomponent Reactions

“6-Cyclohexyl-4-methyl-2H-pyran-2-one” has been used in electrocatalytic transformations leading to the formation of medicinally relevant pyrano [4,3-b]pyran scaffolds and substituted 3-acetoacetylcoumarins. These processes are noted for their efficiency and potential in biomedical applications.

Tobacco Flavoring Applications

A derivative of “6-Cyclohexyl-4-methyl-2H-pyran-2-one” has been explored for its application in tobacco flavoring. This highlights the compound’s utility in consumer products.

Ultrasound-Mediated Synthesis

An ultrasound-mediated method for synthesizing derivatives of “6-Cyclohexyl-4-methyl-2H-pyran-2-one” has been developed. This approach emphasizes an environmentally friendly method with higher yields and shorter reaction times.

作用機序

Target of Action

N-Deshydroxy Ciclopirox, also known as 6-Cyclohexyl-4-methylpyridin-2(1H)-one or 6-Cyclohexyl-4-methyl-2(1H)-pyridone, is a broad-spectrum antifungal agent . Its primary targets are a variety of fungal organisms, including dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes . These organisms are responsible for various types of fungal infections, making N-Deshydroxy Ciclopirox a valuable tool in the treatment of these conditions.

Mode of Action

The compound’s mode of action is thought to be its high affinity for trivalent cations, which inhibit essential co-factors in enzymes . Unlike other antifungals, which affect sterol synthesis, N-Deshydroxy Ciclopirox is thought to act through the chelation of polyvalent metal cations, such as Fe 3+ and Al 3+ . This unique mode of action allows it to disrupt the normal functioning of the targeted fungal organisms, leading to their eventual elimination.

Biochemical Pathways

The chelation of polyvalent metal cations by N-Deshydroxy Ciclopirox affects various biochemical pathways within the fungal organisms. This results in the inhibition of the metal-dependent enzymes that are responsible for the degradation of peroxides within the fungal cell . The disruption of these pathways leads to the accumulation of peroxides and other harmful substances within the cell, causing cell damage and death.

Pharmacokinetics

It is known that the compound is used topically, suggesting that its absorption into the systemic circulation is likely minimal

Result of Action

The result of N-Deshydroxy Ciclopirox’s action is the effective elimination of the targeted fungal organisms. By disrupting essential biochemical pathways and causing cell damage, the compound effectively treats various types of fungal infections . Additionally, N-Deshydroxy Ciclopirox also has antibacterial and anti-inflammatory properties, further enhancing its therapeutic effects .

特性

IUPAC Name |

6-cyclohexyl-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-7-11(13-12(14)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGUFDUEIADEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=C1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217901 | |

| Record name | 6-Cyclohexyl-4-methyl-2(1H)-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclohexyl-4-methyl-2(1H)-pyridone | |

CAS RN |

67587-24-0 | |

| Record name | 6-Cyclohexyl-4-methyl-2(1H)-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067587240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Cyclohexyl-4-methyl-2(1H)-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CYCLOHEXYL-4-METHYL-2(1H)-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW34260O5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride](/img/structure/B589389.png)

![Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone](/img/structure/B589391.png)

![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester](/img/structure/B589403.png)